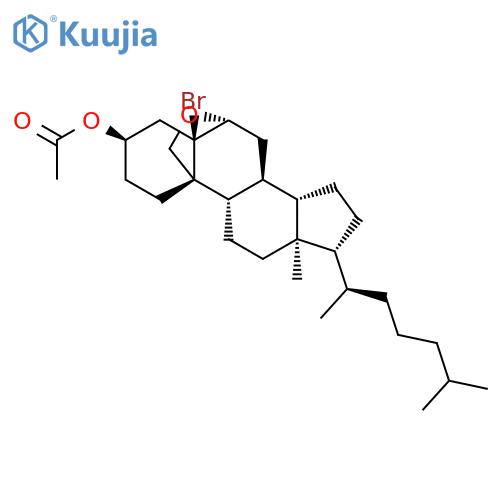

Cas no 1258-07-7 (5a-Bromo-6,19-epoxycholestanol 3-Acetate)

1258-07-7 structure

商品名:5a-Bromo-6,19-epoxycholestanol 3-Acetate

5a-Bromo-6,19-epoxycholestanol 3-Acetate 化学的及び物理的性質

名前と識別子

-

- Cholestan-3-ol,5-bromo-6,19-epoxy-, acetate, (3b,5a,6b)- (9CI)

- 5α-Bromo-6,19-epoxycholestanol 3-Acetate

- 5-Bromo-6β,19-epoxy-5α-cholestan-3β-ol acetate

- 6β,19-epoxy-5-bromo-5α-cholestane-3β-ol 3-acetate

- 5A-BROMO-6,19-EPOXYCHOLESTANOL 3-ACETATE

- 5Alpha-Bromo-6,19-epoxycholestanol 3-Acetate

- SCHEMBL21814356

- 5?-Bromo-6,19-epoxycholestanol 3-Acetate

- 1258-07-7

- 5-Bromo-6,19-epoxycholestan-3-yl acetate

- 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate

- Cholestan-3-ol, 5-bromo-6,19-epoxy-, acetate, (3beta,5alpha,6beta)-

- DTXSID30925272

- [(1R,2S,5R,6R,9S,10S,12R,13R,15S)-13-bromo-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-15-yl] acetate

- 5-Bromo-6beta,19-epoxy-5alpha-cholestan-3beta-ol acetate

- DB-253384

- (3beta,5alpha,6beta)-5-Bromo-6,19-epoxy-cholestan-3-ol Acetate; 5alpha-Bromo-6,19-oxidocholestanol Acetate

- 5a-Bromo-6,19-epoxycholestanol 3-Acetate

-

- インチ: InChI=1S/C29H47BrO3/c1-18(2)7-6-8-19(3)23-9-10-24-22-15-26-29(30)16-21(33-20(4)31)11-14-28(29,17-32-26)25(22)12-13-27(23,24)5/h18-19,21-26H,6-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26-,27-,28+,29+/m1/s1

- InChIKey: YEACHZHDRMYMDK-WJIQIBEWSA-N

- ほほえんだ: CC(CCC[C@H]([C@H]1CC[C@H]2[C@@H]3C[C@H]4OC[C@@]5(CC[C@@H](OC(=O)C)C[C@@]54Br)[C@H]3CC[C@]12C)C)C

計算された属性

- せいみつぶんしりょう: 522.27100

- どういたいしつりょう: 522.270858

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 753

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 8.8

- トポロジー分子極性表面積: 35.5

じっけんとくせい

- 密度みつど: 1.19

- ゆうかいてん: 144 - 146°C

- ふってん: 546.7°Cat760mmHg

- フラッシュポイント: 284.5°C

- 屈折率: 1.54

- ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly)

- PSA: 35.53000

- LogP: 7.54570

5a-Bromo-6,19-epoxycholestanol 3-Acetate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator

5a-Bromo-6,19-epoxycholestanol 3-Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B684285-50 mg |

5α-Bromo-6,19-epoxycholestanol 3-Acetate |

1258-07-7 | 50mg |

$ 485.00 | 2022-01-10 | ||

| TRC | B684285-10 mg |

5α-Bromo-6,19-epoxycholestanol 3-Acetate |

1258-07-7 | 10mg |

$ 110.00 | 2022-01-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391756-10 mg |

5α-Bromo-6,19-epoxycholestanol 3-Acetate, |

1258-07-7 | 10mg |

¥2,256.00 | 2023-07-11 | ||

| TRC | B684285-25mg |

5a-Bromo-6,19-epoxycholestanol 3-Acetate |

1258-07-7 | 25mg |

$ 305.00 | 2023-09-08 | ||

| TRC | B684285-100mg |

5a-Bromo-6,19-epoxycholestanol 3-Acetate |

1258-07-7 | 100mg |

$ 1068.00 | 2023-04-18 | ||

| TRC | B684285-50mg |

5a-Bromo-6,19-epoxycholestanol 3-Acetate |

1258-07-7 | 50mg |

$ 592.00 | 2023-04-18 | ||

| TRC | B684285-25 mg |

5α-Bromo-6,19-epoxycholestanol 3-Acetate |

1258-07-7 | 25mg |

$ 250.00 | 2022-01-10 | ||

| TRC | B684285-100 mg |

5α-Bromo-6,19-epoxycholestanol 3-Acetate |

1258-07-7 | 100MG |

$ 875.00 | 2022-01-10 | ||

| TRC | B684285-5mg |

5a-Bromo-6,19-epoxycholestanol 3-Acetate |

1258-07-7 | 5mg |

$ 98.00 | 2023-09-08 | ||

| TRC | B684285-10mg |

5a-Bromo-6,19-epoxycholestanol 3-Acetate |

1258-07-7 | 10mg |

$ 138.00 | 2023-09-08 |

5a-Bromo-6,19-epoxycholestanol 3-Acetate 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

1258-07-7 (5a-Bromo-6,19-epoxycholestanol 3-Acetate) 関連製品

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量